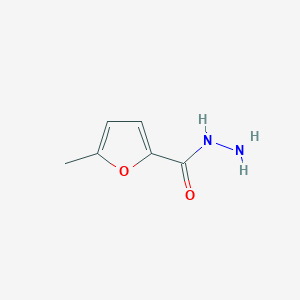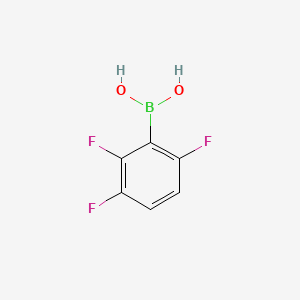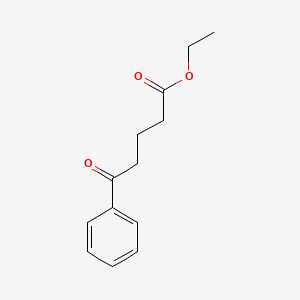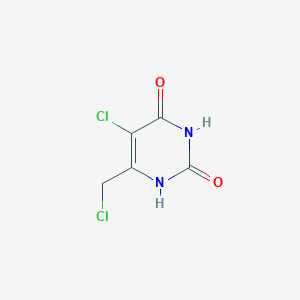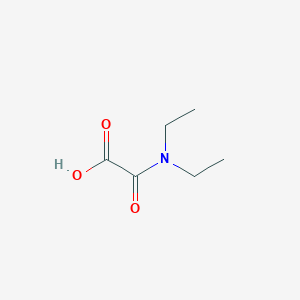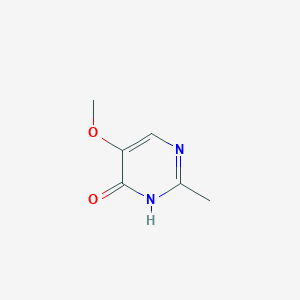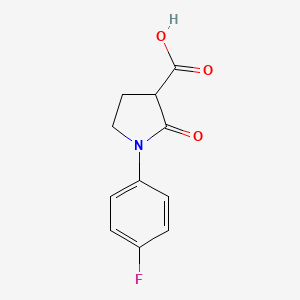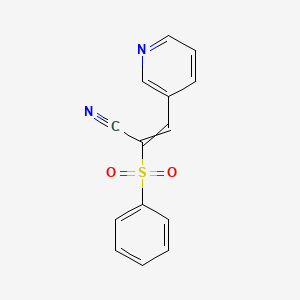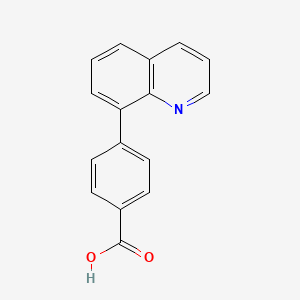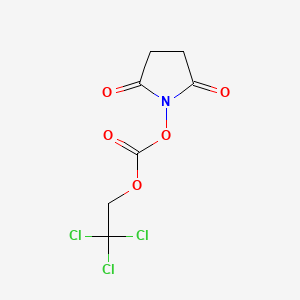
2-(Trifluoromethyl)dioxolane
描述
2-(Trifluoromethyl)dioxolane is a chemical compound that belongs to the class of organic compounds known as dioxolanes. These are acetal derivatives formed by the reaction of aldehydes or ketones with ethylene glycol. The trifluoromethyl group attached to the dioxolane ring indicates the presence of three fluorine atoms bonded to a single carbon, which significantly affects the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of dioxolane derivatives often involves cyclization reactions. For instance, 2-pentafluorophenyl-2-trifluoromethyl-1,3-dioxolane was prepared by cyclization of octafluoroacetophenone with 2-chloroethanol under base catalysis conditions . Similarly, perfluoro-1,2-dioxolane was synthesized by fluorination of a precursor with elemental fluorine in the presence of CsF . These methods demonstrate the versatility of dioxolane synthesis, which can be tailored to introduce various substituents such as the trifluoromethyl group.
Molecular Structure Analysis
The molecular structure of dioxolane derivatives has been studied using various techniques. For example, the gas-phase structure of perfluoro-1,2-dioxolane was investigated using electron diffraction, revealing a half-chair conformation with specific geometric parameters . Ab initio calculations supported these findings, confirming the stability of this conformation. The presence of fluorine atoms can significantly influence the molecular geometry due to their electronegativity and steric effects.
Chemical Reactions Analysis
Dioxolane compounds can undergo a variety of chemical reactions. Radical and cationic polymerizations are common for dioxolane monomers, as seen in the polymerization of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane . The reactivity of dioxolane derivatives can also be utilized in the synthesis of other compounds, such as the use of 2-(trifluoromethylsulfonyloxy)pyridine for ketone synthesis from carboxylic acids and aromatic hydrocarbons .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxolane derivatives are influenced by their molecular structure and substituents. For instance, perfluoro-4,5-substituted-2-methylene-1,3-dioxolane derivatives were found to be thermally stable, transparent from UV to near IR region, and have high glass transition temperatures . The introduction of fluorine atoms often leads to compounds with low refractive indexes and high chemical and thermal stability. The polymers derived from these monomers exhibit unique properties that can be tailored for specific applications.
属性
IUPAC Name |
2-(trifluoromethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIIHLUNHCIQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394575 | |
| Record name | 2-(trifluoromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)dioxolane | |
CAS RN |
2344-09-4 | |
| Record name | 2-(trifluoromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key reactions of 2-(trifluoromethyl)-1,3-dioxolane with electrophilic agents?
A1: Research by Petrov et al. explored the reactivity of both 2-amino-2-(trifluoromethyl)-1,3-dioxolane and its dithiolane analogue with various electrophilic agents. While the specific reactions and products were not detailed in the provided abstract, this research highlights the susceptibility of the 2-position in these heterocyclic systems to electrophilic attack.
Q2: How does the introduction of halogens impact the properties of 2-(trifluoromethyl)-1,3-dioxolane derivatives?
A2: Although the provided abstracts lack specific data, a study by Il'in et al. focused on synthesizing novel 2-pentafluorophenyl-2-trifluoromethyl-1,3-dioxolanes with varying halogen substituents. This suggests that incorporating halogens into the structure likely influences the molecule's electronic and steric properties, potentially impacting its reactivity, stability, and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


